molecular formula C14H17NO5 B14797520 (2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid

(2S,4S)-1-benzyloxycarbonyl-4-hydroxy-2-methyl-pyrrolidine-2-carboxylic acid

Cat. No.: B14797520
M. Wt: 279.29 g/mol
InChI Key: FHOUWOVYDRADDP-FZMZJTMJSA-N
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Description

(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral compound with significant importance in organic chemistry and pharmaceutical research. This compound features a pyrrolidine ring, which is a five-membered lactam, and is substituted with a benzyloxycarbonyl group, a hydroxyl group, and a carboxylic acid group. The stereochemistry of the compound is defined by the (2S,4S) configuration, indicating the specific spatial arrangement of the substituents around the chiral centers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves several steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a carbonyl compound.

    Introduction of the Benzyloxycarbonyl Group: The benzyloxycarbonyl (Cbz) group is introduced via a reaction with benzyl chloroformate in the presence of a base such as triethylamine.

    Hydroxylation: The hydroxyl group can be introduced through a hydroxylation reaction, often using reagents like osmium tetroxide (OsO4) or hydrogen peroxide (H2O2) in the presence of a catalyst.

    Carboxylation: The carboxylic acid group is typically introduced through a carboxylation reaction, which can involve the use of carbon dioxide (CO2) under high pressure and temperature conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3).

    Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO3), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), borane (BH3)

    Substitution: Benzyl chloroformate, triethylamine

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde from the hydroxyl group

    Reduction: Formation of an alcohol from the carboxylic acid group

    Substitution: Formation of various substituted derivatives depending on the nucleophile used

Scientific Research Applications

(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The benzyloxycarbonyl group may play a role in binding to enzyme active sites, while the hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

Similar Compounds

    (2S,4S)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid: Lacks the benzyloxycarbonyl group, making it less versatile in synthetic applications.

    (2S,4S)-1-[(methoxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid: Contains a methoxycarbonyl group instead of a benzyloxycarbonyl group, which may affect its reactivity and binding properties.

Uniqueness

(2S,4S)-1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of the benzyloxycarbonyl group, which provides additional functionality and versatility in chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H17NO5

Molecular Weight

279.29 g/mol

IUPAC Name

(2S,4S)-4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18)/t11-,14-/m0/s1

InChI Key

FHOUWOVYDRADDP-FZMZJTMJSA-N

Isomeric SMILES

C[C@]1(C[C@@H](CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Canonical SMILES

CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O

Origin of Product

United States

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